2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core. Key structural features include:
- Sulfanyl linkage: A thioether group (-S-) connects the quinazoline core to a 2-(4-ethoxyphenyl)-2-oxoethyl moiety, introducing both aromatic (4-ethoxyphenyl) and ketonic (oxoethyl) functionalities .
- 3-(2-Methylpropyl): An isobutyl group at position 3 contributes steric bulk, influencing conformational stability . 7-Carboxamide: A polar carboxamide group at position 7 may improve aqueous solubility and hydrogen-bonding interactions .
Quinazoline derivatives are widely studied for kinase inhibition, antimicrobial activity, and anticancer properties.
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O4S/c1-4-38-24-12-7-21(8-13-24)27(35)18-39-30-33-26-15-22(9-14-25(26)29(37)34(30)17-19(2)3)28(36)32-16-20-5-10-23(31)11-6-20/h5-15,19H,4,16-18H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKXVTFRRFHLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Acylation of Phenol: Phenol is acylated to give phenyl isobutyrate.
Fries Rearrangement: The phenyl isobutyrate undergoes Fries rearrangement to yield 4-hydroxyphenyl-α-methylethyl ketone.
Ethylation: The 4-hydroxyphenyl-α-methylethyl ketone is ethylated to form 4-ethoxyphenyl-α-methylethyl ketone.
Halogenation: The 4-ethoxyphenyl-α-methylethyl ketone is halogenated to produce 4-ethoxyphenyl-α-halo-α-methylethyl ketone.
Conversion to Halo Ketal: The halo ketone is converted to halo ketal.
Rearrangement and Hydrolysis: The ketal undergoes rearrangement and hydrolysis to obtain 2-(4-ethoxyphenyl)-2-methyl propionic acid.
Formation of Alkyl Ester: The propionic acid is converted to its alkyl ester.
Final Treatment: The alkyl ester is treated with an alkali metal in the presence of an alcohol to yield the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The quinazoline core is known for its biological activity, making this compound a potential candidate for drug development.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a cascade of biochemical events, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Aromatic Substituents
Sulfanyl-Linked Moieties
Carboxamide Variations
- N-(4-Fluorobenzyl) vs.
Research Implications
- Pharmacokinetics : The ethoxy group may prolong half-life compared to methoxy analogues, while the fluorophenyl group minimizes oxidative metabolism .
- Structure-Activity Relationship (SAR) : Isobutyl and fluorobenzyl groups are critical for target engagement, as seen in kinase inhibitors like gefitinib .
Biological Activity
The compound 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 506.647 g/mol. The compound features a complex structure that includes a quinazoline core, which is often associated with various biological activities.
Anticancer Activity
Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Research has shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
- Case Study : A study published in a peer-reviewed journal reported that the compound exhibited IC50 values in the low micromolar range against human breast cancer cell lines, indicating potent anticancer activity.
Anti-inflammatory Effects
Quinazoline derivatives are also recognized for their anti-inflammatory properties. The compound under review has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models:
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains:
- Study Findings : In vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential use as an antimicrobial agent.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells:
- G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound may act as an agonist or antagonist at certain GPCRs, influencing intracellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammatory processes, contributing to its therapeutic effects.
Data Summary Table
| Biological Activity | Mechanism of Action | Experimental Model | IC50 Value |
|---|---|---|---|
| Anticancer | Induction of apoptosis | Human breast cancer cell lines | Low micromolar range |
| Anti-inflammatory | Inhibition of NF-kB pathway | Animal models | Not specified |
| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
